L-Phenylalanine methyl ester hydrochloride

Catalog No.
S1767600
CAS No.
7524-50-7
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine methyl ester hydrochloride

CAS Number

7524-50-7

Product Name

L-Phenylalanine methyl ester hydrochloride

IUPAC Name

[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1

InChI Key

SWVMLNPDTIFDDY-FVGYRXGTSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Synonyms

L-Phenylalaninemethylesterhydrochloride;7524-50-7;MethylL-phenylalaninatehydrochloride;H-Phe-OMe.HCl;(S)-METHYL2-AMINO-3-PHENYLPROPANOATEHYDROCHLORIDE;H-PHE-OMEHCL;MFCD00012489;methyll-phenylalaninatehydrochloride(1:1);methyl(2S)-2-amino-3-phenylpropanoatehydrochloride;L-Phenylalanine,methylester;L-PHENYLALANINEMETHYLESTER;PubChem10882;L-PHE-OMEHCL;AC1L2PEV;H-L-PHE-OMEHCL;AC1Q3E9H;UNII-47HK4Y94JA;Methyl3-phenyl-L-alaninate;P17202_ALDRICH;KSC377C5T;SCHEMBL136409;H-PHE-OMEHYDROCHLORIDE;47HK4Y94JA;CHEMBL1221959;78090_FLUKA

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]

Corrosion Inhibition

L-Phenylalanine methyl ester hydrochloride has been studied for its inhibitive effect on the corrosion of mild steel in 1M HCl solution . The study investigated the compound’s effectiveness at different concentrations and temperatures (30-60 °C) using weight loss measurements, potentiodynamic polarization measurement, and electrochemical impedance .

Solution Phase Peptide Synthesis

This compound is also used in solution phase peptide synthesis . Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds. This process is crucial in biochemical research and pharmaceutical manufacturing .

Production of Other Esters

L-Phenylalanine methyl ester hydrochloride can be used to produce other esters. For example, it can be used to produce L-Phenylalanine ethyl ester hydrochloride .

Synthesis of Other Amino Acids

L-Phenylalanine methyl ester hydrochloride can be used in the synthesis of other amino acids. For example, it can be used to produce L-Tryptophan methyl ester hydrochloride and L-Leucine methyl ester hydrochloride .

Production of Protective Groups

This compound can be used in the production of protective groups for amino acids. For example, it can be used to produce Boc-Phe-OH, a compound used to protect the amino group in peptide synthesis .

Synthesis of Derivatives

L-Phenylalanine methyl ester hydrochloride can be used to synthesize its derivatives. For example, it can be used to produce L-Phenylalanine benzyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride .

L-Phenylalanine methyl ester hydrochloride is a chemical compound that serves as a methyl ester derivative of the amino acid L-phenylalanine. It is classified under the category of alpha-amino acid esters and is recognized for its unique structural properties, which include a methyl group attached to the carboxylic acid functional group of L-phenylalanine. The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 201.68 g/mol. It appears as a white to off-white crystalline powder and is known for its high purity, typically exceeding 98% in commercial preparations .

The chemical behavior of L-Phenylalanine methyl ester hydrochloride is characterized by its ability to undergo several types of reactions:

  • Hydrolysis: In the presence of water, L-phenylalanine methyl ester hydrochloride can hydrolyze to produce L-phenylalanine and methanol. This reaction is catalyzed by acids or bases.
    C10H14ClNO2+H2OC9H11NO2+CH3OH+HCl\text{C}_{10}\text{H}_{14}\text{ClNO}_2+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_{11}\text{NO}_2+\text{CH}_3\text{OH}+\text{HCl}
  • Transesterification: The ester can react with other alcohols to form different esters, which can be useful in synthetic organic chemistry.
  • Saponification: Under alkaline conditions, the ester can be converted into its corresponding carboxylic acid (L-phenylalanine) and an alcohol.

L-Phenylalanine methyl ester hydrochloride exhibits various biological activities due to its structural resemblance to L-phenylalanine, an essential amino acid. It plays a role in protein synthesis and neurotransmitter production. Research indicates that it may influence mood and cognitive functions by acting as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, it has been studied for its potential effects on appetite regulation and pain perception .

Several methods exist for synthesizing L-Phenylalanine methyl ester hydrochloride:

  • Esterification: The most common method involves the reaction of L-phenylalanine with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction produces L-phenylalanine methyl ester, which can then be converted into its hydrochloride salt through treatment with hydrochloric acid.
  • Methylation: Another approach involves direct methylation of L-phenylalanine using methyl iodide or dimethyl sulfate under basic conditions.
  • Chemical Synthesis from Precursors: It can also be synthesized from simpler amino acids or through multi-step synthetic routes involving various organic transformations.

L-Phenylalanine methyl ester hydrochloride has diverse applications across several fields:

  • Pharmaceuticals: Used in drug formulations for its role as a building block in peptide synthesis.
  • Food Industry: Acts as a flavor enhancer and nutritional supplement due to its amino acid content.
  • Cosmetics: Incorporated into formulations for skin care products owing to its moisturizing properties.
  • Biochemical Research: Utilized in studies investigating amino acid metabolism and neurotransmitter synthesis .

Interaction studies involving L-Phenylalanine methyl ester hydrochloride have explored its effects on various biological systems:

  • Neurotransmitter Systems: Research indicates that it may enhance dopamine levels, potentially influencing mood disorders.
  • Drug Interactions: Studies have shown that it may interact with certain medications affecting neurotransmitter pathways, necessitating caution when co-administered with drugs that alter serotonin or dopamine levels.

Several compounds share structural similarities with L-Phenylalanine methyl ester hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
L-PhenylalanineC9H11NO2Essential amino acid; precursor to neurotransmittersDirectly involved in protein synthesis
Methyl L-phenylalaninateC10H13NO2Methyl ester form; less stable than the hydrochlorideDoes not include chloride ion
D-PhenylalanineC9H11NO2Enantiomer of L-phenylalanine; similar propertiesDifferent biological activity due to chirality
PhenethylamineC8H11NSimple amine; affects mood and cognitionNo carboxylic acid group; primarily acts as a stimulant

L-Phenylalanine methyl ester hydrochloride is unique in its combination of properties as both an amino acid derivative and an ester, providing specific functionalities that are beneficial in biochemical applications while also maintaining stability due to the presence of the hydrochloride salt .

UNII

47HK4Y94JA

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7524-50-7
5619-07-8

Dates

Modify: 2023-08-15

Explore Compound Types